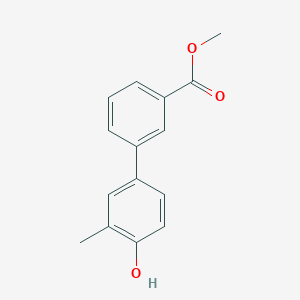

4-(3-Methoxycarbonylphenyl)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-hydroxy-3-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-8-12(6-7-14(10)16)11-4-3-5-13(9-11)15(17)18-2/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGVZGKYHWFZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627337 | |

| Record name | Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627906-50-7 | |

| Record name | Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methoxycarbonylphenyl 2 Methylphenol and Its Analogues

Strategic Approaches to Biphenyl (B1667301) Core Formation

The central challenge in synthesizing 4-(3-Methoxycarbonylphenyl)-2-methylphenol lies in the creation of the aryl-aryl bond between the 2-methylphenol and the methyl benzoate (B1203000) moieties. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Cross-Coupling Reactions: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. arkat-usa.orgnih.gov It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base. arkat-usa.org For the synthesis of this compound, this typically involves the coupling of a halogenated 2-methylphenol with 3-(methoxycarbonyl)phenylboronic acid.

The successful execution of the Suzuki-Miyaura coupling hinges on the availability of suitable precursors.

Halogenated Phenols: The key halogenated precursor is a 4-halo-2-methylphenol, with bromo and iodo derivatives being the most common. 4-Bromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). Due to the activating nature of the hydroxyl group, direct bromination can lead to multiple products, necessitating controlled reaction conditions.

4-Iodo-2-methylphenol is another viable precursor and can be prepared by the direct iodination of 2-methylphenol. gre.ac.uk One effective method involves the in-situ generation of an iodinating agent from sodium hypochlorite (B82951) and sodium iodide in an aqueous alcohol solvent. gre.ac.uk

Boronic Acid Derivatives: The required boronic acid is 3-(methoxycarbonyl)phenylboronic acid. This reagent is commercially available but can also be synthesized. A common laboratory-scale synthesis involves the reaction of methyl 3-bromobenzoate with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.

The efficiency of the Suzuki-Miyaura coupling for synthesizing sterically hindered biphenyls like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The ortho-methyl group on the phenol (B47542) ring presents a steric challenge that must be overcome for high yields. researchgate.net

Catalytic Systems: Palladium catalysts are paramount for this transformation. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. organic-chemistry.orgacs.org Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown exceptional activity in promoting the coupling of sterically demanding partners. researchgate.netyoutube.com N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling hindered substrates, offering high stability and activity. rose-hulman.edu

Reaction Optimization: The selection of base and solvent is critical for optimizing the reaction yield. nrochemistry.commdpi.com The base is required to activate the organoboron species for transmetalation. wikipedia.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govnrochemistry.com The choice of solvent can significantly influence the reaction rate and yield, with common options being toluene, dioxane, and tetrahydrofuran (B95107) (THF), often in the presence of water. rose-hulman.edunrochemistry.com

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low |

| 2 | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate |

| 3 | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | High |

| 4 | Pd-NHC Complex (1) | - | K-OtBu | Dioxane | 80 | Very High |

Other Metal-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation

While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions can also be employed for the synthesis of the biphenyl core.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would entail reacting a 4-halo-2-methylphenol with a (3-(methoxycarbonyl)phenyl)zinc halide. The Negishi coupling is known for its high functional group tolerance. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. arkat-usa.org The biphenyl core could be formed by coupling a 4-halo-2-methylphenol with a methyl 3-(tributylstannyl)benzoate. A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback. arkat-usa.org

Hiyama Coupling: This reaction employs an organosilane reagent and an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source or base for activation. organic-chemistry.orgchegg.com The synthesis could proceed via the coupling of a 4-halo-2-methylphenol with (3-(methoxycarbonyl)phenyl)trimethoxysilane. Organosilanes are considered more environmentally benign than organostannanes. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, mild conditions. wikipedia.org |

| Stille | Organotin | Palladium | Stable reagents, but toxic. arkat-usa.org |

| Hiyama | Organosilane | Palladium | Requires activation, environmentally benigner. organic-chemistry.org |

Introduction and Modification of Methoxycarbonyl Functionalities

The methoxycarbonyl group (-COOCH₃) is a key feature of the target molecule. This functionality can be introduced either before or after the biphenyl core is formed. As discussed previously, using 3-(methoxycarbonyl)phenylboronic acid in the cross-coupling reaction incorporates this group from the outset. An alternative strategy involves performing the cross-coupling with a precursor containing a carboxylic acid group, followed by esterification.

Esterification Reactions

If the biphenyl core is synthesized using 3-carboxyphenylboronic acid, the resulting 3-(4-hydroxy-3-methylphenyl)benzoic acid must be esterified to yield the final product. The Fischer-Speier esterification is a classic and direct method for this transformation. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium is driven towards the ester product by using a large excess of methanol (B129727) and/or by removing the water formed during the reaction.

For sterically hindered carboxylic acids, alternative esterification methods may be employed, such as reaction with diazomethane (B1218177) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). However, for the target molecule, the steric hindrance around the carboxylic acid group is not typically severe enough to preclude the use of the Fischer-Speier method.

Methoxy (B1213986) Group Installation Strategies

The synthesis of biaryl compounds, such as this compound and its analogues, often involves strategic installation of substituents on the aromatic rings prior to the crucial carbon-carbon bond formation. The methoxy group, in particular, can be introduced at various stages of a synthetic sequence, either on one of the precursor molecules or after the biaryl core has been assembled.

One of the most prevalent methods for constructing the biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org In this approach, a methoxy-substituted aryl boronic acid (or its ester) is coupled with an aryl halide in the presence of a palladium catalyst. rsc.orgrsc.org The methoxy group is therefore installed on one of the coupling partners before the biaryl bond is formed. For instance, a methoxy-substituted phenylboronic acid can be reacted with a halogenated phenol derivative. The commercial availability and stability of many methoxy-substituted boronic acids make this a highly convergent and widely used strategy. researchgate.net The reaction conditions are generally mild, and the process tolerates a wide variety of functional groups. rsc.org High yields have been reported for Suzuki-Miyaura couplings involving methoxy-substituted reactants, with the electronic properties of the methoxy group influencing the reaction's efficiency. rsc.org

Another key strategy is the direct O-methylation of a corresponding dihydroxy-biaryl precursor. If a synthetic route yields a phenolic hydroxyl group at the desired position, it can be selectively converted to a methoxy group. This transformation is typically achieved using a methylating agent in the presence of a base. Common reagents for this purpose include dimethyl sulfate (B86663) or methyl iodide with a base like potassium carbonate. This O-methylation is a fundamental reaction in organic synthesis and is effective for converting phenols to aryl methyl ethers. researchgate.net The selectivity of this reaction is crucial when multiple hydroxyl groups are present in the molecule.

Furthermore, aryne chemistry offers a transition-metal-free pathway to biaryl phenols where methoxy-substituted precursors can be employed. acs.orgnih.gov For example, a methoxy-substituted arene can be part of the aryne precursor or the nucleophilic component that traps the aryne intermediate, leading to the formation of a methoxy-functionalized biaryl phenol. acs.orgnih.gov

Regioselective Functionalization of Phenolic Systems

The direct functionalization of phenol rings is a powerful tool for building molecular complexity. nih.govnih.govresearchgate.net However, controlling the position of the incoming substituent (regioselectivity) is a significant challenge due to the high reactivity of the phenol ring, which can lead to mixtures of products. pnnl.gov The hydroxyl group strongly influences the site of reaction, making a deep understanding of its directing effects essential for predictable synthesis. nih.govnih.govresearchgate.net

Considerations for ortho- and para-Substitution on Phenols

In electrophilic aromatic substitution reactions, the hydroxyl group of a phenol is a strongly activating, ortho-, para-directing substituent. ucalgary.calibretexts.org This directing effect is primarily due to electronic factors. The lone pairs of electrons on the phenolic oxygen can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it much more reactive than benzene (B151609) towards electrophiles. ucalgary.ca

The resonance structures for phenol show an increase in electron density specifically at the ortho and para positions. libretexts.org This makes these positions the most favorable sites for attack by an electrophile. The carbocation intermediates (arenium ions) formed by attack at the ortho and para positions are more stable than the intermediate formed by meta attack. This is because the ortho and para intermediates have an additional resonance structure where the positive charge is delocalized onto the oxygen atom, which is a particularly stable arrangement. libretexts.org

While both ortho and para positions are electronically activated, the distribution of products between these two sites is influenced by several other factors:

Steric Hindrance : The ortho positions are adjacent to the hydroxyl group. If either the phenol itself or the incoming electrophile is sterically bulky, attack at the less hindered para position is generally favored. almerja.comquora.com

Inductive Effect : The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect through the sigma bond. This effect is strongest at the nearby ortho positions and can slightly decrease their reactivity compared to the para position. almerja.com

Reaction Conditions : Solvents and temperature can influence the ortho/para ratio. In some cases, intramolecular hydrogen bonding between the phenolic proton and the incoming electrophile or catalyst can favor ortho substitution.

Due to the high activation of the phenol ring, polysubstitution can be a significant side reaction, requiring careful control of reaction conditions to achieve mono-functionalization. ucalgary.ca

Selective Methylation and Hydroxylation Routes

Achieving regioselective installation of methyl and hydroxyl groups onto a phenolic system requires specific methodologies that can override the inherent ortho/para directing effects or favor one position over the other.

Selective Methylation:

The direct methylation of phenols, a type of Friedel-Crafts alkylation, can be directed to favor the ortho position using specific catalysts. Vapour-phase methylation of phenol with methanol over certain metal oxide catalysts has shown high selectivity for ortho-methylation. For example, copper-manganese (B8546573) mixed-oxide spinels have been investigated for this reaction, yielding primarily o-cresol (B1677501) and 2,6-xylenol. researchgate.net The acid-base properties of the catalyst play a crucial role in directing the selectivity.

Below is a table summarizing catalytic systems for selective phenol methylation:

| Catalyst System | Methylating Agent | Major Products | Key Findings |

|---|---|---|---|

| CuxMn3-xO4 Spinels | Methanol | o-Cresol, 2,6-Xylenol | High ortho-selectivity (up to 100%) was observed over Cu0.25Mn2.75O4 at 673 K. researchgate.net |

| Mixed Cerium Nano-oxides (Fe, V, Zr doped) | Methanol | o-Cresol, 2,6-Xylenol | Achieved 80-90% conversion with 90% ortho selectivity. Activity depends on acidic sites. researchgate.net |

| Magnesium Oxide, Zinc Oxide, Lanthanide Oxides | Methanol | ortho-Methylated Phenols | Catalyst combinations designed for high ortho-selectivity in gas-phase reactions. unifiedpatents.com |

Selective Hydroxylation:

Introducing a second hydroxyl group onto a phenol ring with high regioselectivity is a synthetic challenge. Direct hydroxylation of aryl halides provides one route to substituted phenols. For instance, copper-catalyzed systems can hydroxylate aryl iodides under mild conditions, offering a way to produce phenols from specifically halogenated precursors. nih.govrsc.org This method's selectivity is determined by the position of the halide on the starting material.

Other methods achieve hydroxylation on the phenol ring itself:

para-Selective Hydroxylation : Phenol can be selectively hydroxylated at the para position to form hydroquinone (B1673460) using singlet molecular oxygen (¹O₂). This reaction proceeds under mild conditions, generated either photochemically or through thermal decomposition of an endoperoxide, and shows high selectivity for the para product over other isomers. nih.gov

ortho-Selective Hydroxymethylation : While not a direct hydroxylation, ortho-hydroxymethylation is a route to ortho-functionalized phenols. The reaction of phenol with formaldehyde (B43269) over microporous titanoaluminophosphate (TiAPO-5) molecular sieves yields o-hydroxymethyl phenol with high selectivity. iitm.ac.in The high selectivity is attributed to the formation of an activated complex involving the catalyst's titanium center and the phenolic hydroxyl group. iitm.ac.in This intermediate can then be further transformed.

| Method | Reagents/Catalyst | Selectivity | Product |

|---|---|---|---|

| Singlet Oxygen Hydroxylation | ¹O₂ (photochemical or thermal generation) | para-Selective | Hydroquinone nih.gov |

| Hydroxymethylation | Formaldehyde / TiAPO-5 | ortho-Selective | o-Hydroxymethyl phenol iitm.ac.in |

| Aryl Halide Hydroxylation | Aryl Iodide, NaOH / Atomically dispersed Cu catalyst | Determined by halide position | Substituted Phenols nih.govrsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 3 Methoxycarbonylphenyl 2 Methylphenol

Reaction Pathways Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the associated aromatic ring are primary sites of chemical reactivity. The hydroxyl group strongly activates the ring towards electrophilic attack and is also a key participant in oxidative reactions.

The phenolic ring of 4-(3-Methoxycarbonylphenyl)-2-methylphenol is highly susceptible to electrophilic aromatic substitution (SEAr) due to the presence of activating substituents. wikipedia.orgnumberanalytics.com The outcome of such reactions is governed by the cumulative directing effects of the hydroxyl (-OH), methyl (-CH₃), and 3-methoxycarbonylphenyl groups.

The hydroxyl group is a powerful activating group, donating electron density to the aromatic ring through resonance (+R effect). lumenlearning.comlibretexts.org The methyl group is a less potent, but still significant, activating group that donates electron density via an inductive effect (+I effect). lumenlearning.com Both the -OH and -CH₃ groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. lumenlearning.commsu.edu

Conversely, the 3-methoxycarbonylphenyl substituent is a deactivating group. The ester function withdraws electron density from the phenyl ring to which it is attached, which in turn withdraws electron density from the phenolic ring. Electron-withdrawing groups slow down the rate of electrophilic substitution. lumenlearning.commasterorganicchemistry.com

In this compound, the powerful activating and directing influence of the hydroxyl group dominates. The positions ortho and para to the -OH group are C6 and C4, respectively. The C2 position is occupied by the methyl group, and the C4 position is occupied by the methoxycarbonylphenyl group. Therefore, the most nucleophilic and sterically accessible position for an incoming electrophile is the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the methyl group. Substitution at the C4 position is blocked.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Reaction with nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, primarily at the C6 position. masterorganicchemistry.com

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst results in the substitution of a hydrogen atom with a halogen, again favoring the C6 position. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group onto the ring. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation can be achieved, although the strong activation by the hydroxyl group can lead to multiple substitutions or side reactions. wikipedia.org Acetylation of the hydroxyl group can be used to moderate its activating influence. msu.edu

| Substituent on Phenolic Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | +R >> -I (Resonance donation) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Inductive donation) | Weakly Activating | Ortho, Para |

| -C₆H₄COOCH₃ (3-Methoxycarbonylphenyl) | -I (Inductive withdrawal) | Deactivating | Meta (on its own ring) |

Phenols are well-known for their ability to act as radical-trapping antioxidants. acs.org This activity stems from the ability to donate the hydrogen atom from the phenolic hydroxyl group to a radical species, thereby generating a resonance-stabilized phenoxyl radical. acs.orgcmu.edu The stability of this radical intermediate is crucial to the antioxidant potential of the phenol (B47542).

For this compound, the resulting phenoxyl radical would be stabilized by resonance delocalization of the unpaired electron across the aromatic ring. The methyl group at the ortho position and the phenyl group at the para position can further contribute to this stabilization.

Under stronger oxidizing conditions, substituted phenols can undergo transformation into quinone-type structures. nih.gov For instance, studies on the related compound 4-methylphenol (p-cresol) have shown that oxidation of the aromatic ring can lead to the formation of 4-methyl-ortho-benzoquinone. nih.gov A similar pathway could be envisioned for this compound, where oxidation could potentially lead to a quinone derivative, although the specific products would depend on the reagents and reaction conditions used. The photodissociation of methylphenols has been shown to proceed via O-H bond fission, forming methylphenoxyl radicals. nih.gov

| Reaction Type | Description | Key Intermediate/Product |

|---|---|---|

| Radical Scavenging | Donation of the phenolic hydrogen atom to a free radical. acs.orgcmu.edu | Resonance-stabilized phenoxyl radical |

| Oxidative Coupling | Reaction in the presence of oxygen and a catalyst, potentially leading to dimerized products. | Biphenol or Diphenoquinone derivatives |

| Oxidation to Quinones | Oxidation of the aromatic ring, potentially forming ortho- or para-quinone structures. nih.govnih.gov | Substituted Benzoquinone |

Reactivity of the Methoxycarbonyl Moiety

The methoxycarbonyl group (-COOCH₃) is an ester, and its reactivity is centered on the electrophilic carbonyl carbon. It primarily undergoes nucleophilic acyl substitution reactions. libretexts.orglibretexts.org

Hydrolysis is the reaction of the ester with water to produce a carboxylic acid and an alcohol (methanol in this case). This reaction can be catalyzed by either acid or base. Base-promoted hydrolysis, also known as saponification , is a common and typically irreversible process. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. masterorganicchemistry.comyoutube.com An acidic workup is then required to protonate the resulting carboxylate salt to form the free carboxylic acid. masterorganicchemistry.com

Transesterification is a process where the methoxy (B1213986) group of the ester is exchanged for the alkoxy group of another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of 4-(3-Ethoxycarbonylphenyl)-2-methylphenol and methanol (B129727).

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. openstax.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.comopenstax.org A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group (methoxide, -OCH₃). libretexts.org

A variety of nucleophiles can react with the methoxycarbonyl group:

Ammonolysis: Reaction with ammonia (B1221849) (NH₃) or primary/secondary amines yields the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (a hydroxymethyl group).

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the addition of two equivalents of the organometallic reagent, producing a tertiary alcohol after an acidic workup.

| Nucleophile | Reaction Type | Product Functional Group |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Hydrolysis | Carboxylic acid (-COOH) |

| R'OH / H⁺ or R'O⁻ | Transesterification | Ester (-COOR') |

| NH₃, R'NH₂, R'R''NH | Aminolysis/Amidation | Amide (-CONH₂, -CONHR', -CONR'R'') |

| LiAlH₄ then H₃O⁺ | Reduction | Primary Alcohol (-CH₂OH) |

| R'MgX (excess) then H₃O⁺ | Grignard Reaction | Tertiary Alcohol (-C(OH)R'₂) |

Reactions of the Methyl Substituent on the Phenolic Ring

The methyl group attached to the phenolic ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo reactions typical of benzylic carbons.

One potential transformation is oxidation . Studies involving the structurally similar compound p-cresol (B1678582) (4-methylphenol) have demonstrated that the methyl group can be metabolically oxidized. This oxidation can proceed first to a benzyl (B1604629) alcohol derivative (4-hydroxybenzylalcohol) and subsequently to the corresponding aldehyde (4-hydroxybenzaldehyde). nih.gov Similar chemical oxidation could potentially be achieved using appropriate oxidizing agents.

Another possible reaction is free-radical halogenation . Under conditions that favor free-radical mechanisms, such as the use of N-bromosuccinimide (NBS) with a radical initiator, halogenation can occur at the benzylic position to yield a halomethyl derivative. This derivative can then serve as a substrate for further nucleophilic substitution reactions.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., specific enzymes, MnO₂) | -CHO (Aldehyde) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | -COOH (Carboxylic Acid) |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | -CH₂Br (Bromomethyl) |

Catalytic Roles and Transformations

Coordination Chemistry and Metal Complex Formation

There is no specific information available in the scientific literature regarding the coordination chemistry and metal complex formation of this compound. In principle, the phenolic hydroxyl group and the methoxycarbonyl group could serve as potential coordination sites for metal ions. The formation of such complexes would depend on various factors, including the nature of the metal ion, the solvent system, and the reaction conditions. However, without experimental data, any discussion on its coordination behavior remains speculative.

Potential as a Ligand in Catalytic Systems

While many substituted phenols and their derivatives are utilized as ligands in various catalytic systems, there are no specific reports on the application of this compound as a ligand in catalysis. The potential of a compound to act as a ligand is determined by the presence of suitable donor atoms and its steric and electronic properties. The phenolic oxygen in this compound could potentially coordinate to a metal center, and the electronic properties of the aromatic ring, influenced by the methyl and methoxycarbonyl substituents, would play a role in the stability and reactivity of the resulting metal complex.

Mechanistic Aspects of Catalyzed Reactions

Given the absence of studies on the catalytic applications of this compound, there is no information on the mechanistic aspects of any reactions it might catalyze. Mechanistic investigations are contingent on the observation of catalytic activity in the first place. Future research in this area would be required to first establish a catalytic role for this compound, after which detailed mechanistic studies could be undertaken to understand the reaction pathways.

Advanced Structural Elucidation and Computational Analysis of 4 3 Methoxycarbonylphenyl 2 Methylphenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 4-(3-Methoxycarbonylphenyl)-2-methylphenol, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the two phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (singlet, doublet, triplet, etc.) revealing their coupling with adjacent protons. The methyl group protons on the phenol (B47542) ring would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The methoxy (B1213986) group protons of the ester would also produce a singlet (around 3.5-4.0 ppm), and the phenolic hydroxyl proton would present as a broad singlet whose chemical shift can vary.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon of the ester would be found far downfield, while the aromatic carbons would span the region from approximately 110 to 160 ppm. The methyl and methoxy carbons would appear at the highest field.

Table 1: Hypothetical ¹H NMR Data for this compound This table is illustrative and not based on experimental data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 | br s | 1H | Phenolic OH |

| ~8.0-7.2 | m | 7H | Aromatic H |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~2.2 | s | 3H | Methyl (-CH₃) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, key absorption bands would be expected for the phenolic O-H stretch (a broad band around 3200-3600 cm⁻¹), the C=O stretch of the ester (a strong, sharp band around 1700-1730 cm⁻¹), C-O stretches (around 1000-1300 cm⁻¹), and aromatic C=C stretches (in the 1450-1600 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The presence of two aromatic rings would lead to characteristic absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* electronic transitions.

Table 2: Expected IR Absorption Bands for this compound This table is illustrative and not based on experimental data.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3500-3200 | Broad | O-H (Phenol) |

| 3100-3000 | Medium | C-H (Aromatic) |

| 2960-2850 | Medium | C-H (Aliphatic) |

| 1730-1700 | Strong | C=O (Ester) |

| 1600-1450 | Medium-Strong | C=C (Aromatic) |

| 1300-1000 | Strong | C-O (Ester, Phenol) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular ion peak (M⁺) for this compound would confirm its molecular formula (C₁₅H₁₄O₃) and molecular weight (242.27 g/mol ). Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion.

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides theoretical insight into molecular properties, complementing experimental findings. These calculations can predict geometries, spectroscopic properties, and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find the lowest energy conformation (optimized geometry) of this compound.

From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can be used to simulate theoretical NMR, IR, and UV-Vis spectra, which can then be compared with experimental results to confirm structural assignments. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A small gap suggests the molecule is more reactive and can be easily excited.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and presents the type of data that would be obtained from a Density Functional Theory (DFT) calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Indicates electron-donating capability. |

| ELUMO | -1.70 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.15 | Reflects chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

An MEP analysis of this compound would reveal the distribution of electrostatic potential across the molecule. The most negative regions would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as likely sites for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen atom of the phenolic hydroxyl group would exhibit a strongly positive potential, marking it as a primary site for nucleophilic interaction. The aromatic rings would show a nuanced potential distribution based on the electronic effects of the substituents. This analysis is invaluable for understanding intermolecular interactions and predicting chemical reactivity. rsc.org

Fukui Function and Dual Descriptor Applications

Fukui functions and dual descriptors are reactivity indices derived from conceptual Density Functional Theory (DFT) that provide more detailed, atom-specific information about a molecule's reactivity than MEP analysis alone. hackernoon.comresearchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov This helps to pinpoint the most electrophilic and nucleophilic sites within a molecule on an atom-by-atom basis. hackernoon.comscm.com

ƒ+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (where an electron is accepted).

ƒ-(r) : Indicates the propensity of a site to undergo an electrophilic attack (where an electron is donated).

The dual descriptor (Δƒ(r)) further refines this prediction by representing the difference between the nucleophilic and electrophilic Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)). researchgate.netresearchgate.net A positive value for Δƒ(r) indicates a site is favorable for nucleophilic attack, while a negative value suggests it is favorable for electrophilic attack. This method offers a more precise tool for distinguishing reactivity at different atomic sites. researchgate.net For this compound, these calculations would precisely identify which carbon atoms on the rings and which heteroatoms are the most reactive centers.

Table 2: Hypothetical Fukui and Dual Descriptor Indices for Selected Atoms of this compound This table provides an example of condensed-to-atom Fukui indices. The values are for illustrative purposes only.

| Atom | ƒ+ | ƒ- | Δƒ(r) | Predicted Reactivity |

| O (hydroxyl) | 0.08 | 0.15 | -0.07 | Electrophilic Attack |

| O (carbonyl) | 0.12 | 0.05 | 0.07 | Nucleophilic Attack |

| C (carbonyl) | 0.18 | 0.03 | 0.15 | Nucleophilic Attack |

| C4 (phenol ring) | 0.04 | 0.09 | -0.05 | Electrophilic Attack |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules over time. easychair.org These methods provide deep insights into the molecule's behavior that is not apparent from static models.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a flexible molecule and determining their relative energies. nih.govnih.gov For this compound, the most significant degree of freedom is the torsion angle between the two phenyl rings. A computational scan of this dihedral angle would generate a potential energy surface, revealing the energy minima corresponding to the most stable conformers and the energy barriers to rotation. arxiv.org

The resulting energy landscape provides a map of all accessible conformations and the energetic pathways between them. frontiersin.org For biphenyl-type structures, the lowest energy conformation is typically a non-planar, twisted arrangement that minimizes steric hindrance between the rings. The energy landscape can reveal whether certain conformations are favored and how easily the molecule can transition between them, which is crucial for understanding its interactions and properties. aip.org

Intermolecular Interactions and Solvent Effects

For this compound, simulations in different solvents (e.g., polar like water, non-polar like hexane) would demonstrate how the solvent affects its conformational preferences. researchgate.net In a polar solvent, conformations that expose the polar hydroxyl and methoxycarbonyl groups would likely be stabilized. MD simulations can quantify these interactions, showing the strength and lifetime of hydrogen bonds and providing a dynamic picture of how the molecule behaves in a realistic chemical environment. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 4 3 Methoxycarbonylphenyl 2 Methylphenol Derivatives

Systematic Structural Modifications and their Impact on Biological and Chemical Activities

Variations in the Methoxycarbonylphenyl Substituent

The methoxycarbonylphenyl group is a key determinant of activity. Modifications to the ester functionality, such as hydrolysis to the corresponding carboxylic acid or conversion to various amides, can drastically alter the electronic and steric properties of the molecule. For instance, the conversion of the methyl ester to a carboxylic acid introduces a potential hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. The position of the methoxycarbonyl group on the phenyl ring (ortho, meta, or para) also plays a critical role in defining the spatial arrangement of the molecule and its ability to fit into a specific binding pocket.

Table 1: Hypothetical Impact of Methoxycarbonylphenyl Substituent Variations on Activity

| Modification | Predicted Impact on Activity | Rationale |

| Hydrolysis to Carboxylic Acid | Potential increase or decrease | Introduction of a charged group can alter binding interactions and solubility. |

| Conversion to Amide | Variable | Amide functionality can introduce new hydrogen bonding opportunities and alter steric bulk. |

| Positional Isomerism (ortho, para) | Significant change | Alters the 3D conformation and presentation of key functional groups. |

| Introduction of Electron-Withdrawing Groups | Potential increase in potency | Can enhance binding affinity through favorable electronic interactions. |

| Introduction of Bulky Substituents | Potential decrease in potency | May cause steric hindrance within the binding site. |

Modifications of the Methylphenol Core

The methylphenol core is another critical region for structural modification. Alterations to the hydroxyl and methyl groups can have a profound impact on the molecule's activity. The phenolic hydroxyl group is often a key pharmacophoric feature, participating in crucial hydrogen bonding interactions with target proteins. Masking this group through etherification or esterification can abolish or significantly reduce activity, highlighting its importance.

The position and nature of the alkyl substituent on the phenol (B47542) ring are also significant. Moving the methyl group to a different position or replacing it with other alkyl groups (e.g., ethyl, isopropyl) can influence the molecule's lipophilicity and steric profile. The introduction of additional substituents on the phenol ring, such as halogens or other functional groups, can further modulate the electronic properties and binding interactions of the molecule.

Table 2: Hypothetical Impact of Methylphenol Core Modifications on Activity

| Modification | Predicted Impact on Activity | Rationale |

| Etherification of Hydroxyl Group | Likely decrease | Blocks a key hydrogen bonding interaction. |

| Change in Methyl Group Position | Significant change | Alters the overall shape and fit within the binding site. |

| Replacement of Methyl with Larger Alkyl Groups | Variable | Can enhance lipophilicity but may also introduce steric clashes. |

| Introduction of Halogens | Potential increase in potency | Can enhance binding through halogen bonding and alter electronic properties. |

Introduction of Bridging Units or Linkers

Introducing a flexible or rigid bridging unit between the phenyl rings can significantly impact the conformational freedom of the molecule. Linkers such as an ether, amine, or short alkyl chain can alter the relative orientation of the two aromatic rings, which can be crucial for optimal binding to a biological target. The length and flexibility of the linker are key parameters to investigate. A rigid linker may lock the molecule in a bioactive conformation, leading to increased potency, while a flexible linker might allow the molecule to adopt multiple conformations, potentially leading to interactions with different targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful computational tool to correlate the structural features of the 4-(3-Methoxycarbonylphenyl)-2-methylphenol derivatives with their observed biological or chemical activities. This approach can aid in the rational design of more potent and selective analogs.

Descriptor Selection and Calculation

The first step in QSAR modeling is the selection and calculation of molecular descriptors that numerically represent the structural and physicochemical properties of the compounds. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and molecular polarizability. They are crucial for understanding electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing the fit of a molecule into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, representing the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Statistical Modeling and Predictive Capacity

Once the descriptors are calculated, a statistical model is developed to establish a mathematical relationship between the descriptors and the biological activity. Common statistical methods used in QSAR include:

Multiple Linear Regression (MLR): This method develops a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Partial Least Squares (PLS): This is a robust method that can handle a large number of correlated descriptors.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity.

The predictive capacity of the developed QSAR model is assessed through rigorous validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using an independent test set of compounds are essential to ensure the model's robustness and its ability to accurately predict the activity of new, untested derivatives. A well-validated QSAR model can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery and development process.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound's Conformational Flexibility and SAR

Despite a comprehensive search for scientific literature, detailed research findings, and specific data pertaining to the structure-activity relationship (SAR) and conformational flexibility of this compound and its derivatives are not publicly available. As a result, a thorough and scientifically accurate analysis for the requested article section cannot be provided at this time.

The investigation into the conformational flexibility and its influence on the SAR of a specific chemical entity relies heavily on empirical data from targeted scientific studies. This typically includes, but is not limited to, the synthesis of a series of related compounds (derivatives), their biological evaluation against a specific target (such as an enzyme or receptor), and computational or experimental analysis of their three-dimensional structures and dynamic behavior.

General principles of medicinal chemistry and structural biology suggest that for biphenyl (B1667301) compounds, the dihedral angle—the angle between the two phenyl rings—is a critical determinant of their biological activity. This conformational feature dictates how the molecule can orient itself to bind with a biological target. Bulky substituents in the positions ortho to the bond connecting the two rings can restrict rotation, leading to a more rigid conformation. This restriction can be either beneficial or detrimental to the compound's activity, depending on whether the resulting shape is complementary to the target's binding site.

In the context of potential anti-inflammatory agents that target cyclooxygenase (COX) enzymes, for instance, the dihedral angle of biphenyl-containing inhibitors has been shown to play a significant role in their selectivity for the COX-2 isoform over COX-1. A non-planar (twisted) conformation is often favored for fitting into the larger, more accommodating active site of COX-2.

However, without specific studies on this compound, any discussion on its conformational flexibility and the resulting impact on its SAR would be purely speculative. Essential data required for a detailed analysis would include:

Synthesis and Biological Activity Data: Information on the synthesis of various derivatives of this compound and their corresponding biological activities (e.g., IC50 or Ki values against a specific target).

Computational Modeling: Molecular modeling studies that calculate the preferred dihedral angles of the derivatives and correlate these with their observed activities.

X-ray Crystallography or NMR Studies: Experimental structural data that provides insight into the actual conformation of these molecules when bound to a biological target or in solution.

As this specific information is not available in the public domain, the generation of a data-driven and scientifically robust article section on the conformational flexibility and its influence on the SAR of this compound derivatives is not feasible.

In Vitro Biological Activity Spectrum of 4 3 Methoxycarbonylphenyl 2 Methylphenol

In Vitro Antimicrobial and Antibacterial Activity Assessment of Analogous Compounds

The antimicrobial properties of phenolic and biphenyl (B1667301) compounds are well-documented, with their efficacy being closely tied to their molecular structure.

Minimum Inhibitory Concentration (MIC) Determinations for Structurally Similar Biphenyls

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For biphenyl derivatives, which share the core two-ring structure with 4-(3-Methoxycarbonylphenyl)-2-methylphenol, MIC values vary depending on the specific bacterial strain and the compound's substituents. For instance, studies on protosappanins A and B, two biphenyl compounds, demonstrated MIC values of 64 mg/L and 128 mg/L, respectively, against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Another study on a series of biphenyl and dibenzofuran (B1670420) derivatives found that some compounds exhibited potent activity, with MIC values as low as 3.13 µg/mL against MRSA. nih.gov For a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols, MIC values against S. aureus for the most potent compounds ranged from 250 to 500 µg/mL. tandfonline.com

Interactive Data Table: MIC Values of Structurally Related Biphenyl Compounds

| Compound Class | Bacterial Strain | MIC Value | Reference |

| Biphenyls (Protosappanin A) | S. aureus, MRSA | 64 mg/L | nih.gov |

| Biphenyls (Protosappanin B) | S. aureus, MRSA | 128 mg/L | nih.gov |

| Biphenyl/Dibenzofuran Derivatives | MRSA | 3.13 µg/mL | nih.gov |

| 4-phenyldiazenyl 2-(phenylimino methyl) phenols | S. aureus | 250-500 µg/mL | tandfonline.com |

Bacterial Strain Susceptibility Profiling of Analogous Compounds

The susceptibility of different bacterial strains to phenolic and biphenyl compounds can vary significantly. Generally, Gram-positive bacteria are more susceptible to these compounds than Gram-negative bacteria. For example, various biphenyl and dibenzofuran derivatives have shown significant inhibitory activities against prevalent drug-resistant Gram-positive pathogens. nih.gov In a study of 4-phenyldiazenyl 2-(phenylimino methyl) phenols, compounds were tested against a panel of bacteria including Bacillus anthracis, Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa, with the most notable activity observed against S. aureus. tandfonline.comnih.gov

Correlation with Electronic Parameters and Structural Features

The antimicrobial activity of phenolic and biphenyl compounds is strongly correlated with their structural features. Structure-activity relationship (SAR) studies indicate that the presence and position of substituents on the aromatic rings are critical. For instance, in a series of novel arylfluoroquinolones, the in vitro antibacterial potency was greatest when the 1-substituent was a p-fluorophenyl or p-hydroxyphenyl group. nih.gov This suggests that the electronic properties of the substituents play a significant role. For biphenyl derivatives, it has been noted that strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other are beneficial for their antibacterial activities. nih.gov The lipophilicity and hydrogen-bond acidity of phenolic compounds are also primary factors influencing their antimicrobial action. researchgate.net The C=N linkage in some azomethine derivatives of phenols is also considered an essential structural requirement for biological activity. tandfonline.com

In Vitro Phytotoxic Activity Studies of Analogous Compounds

Phenolic compounds are known to exhibit phytotoxic effects, influencing seed germination and plant growth.

Impact on Seed Germination and Seedling Growth of Analogous Phenolic Compounds

Phenolic compounds can inhibit seed germination and seedling growth. Studies have shown that phenolic compounds can reduce germination by inhibiting the activity of enzymes essential for breaking the seed coat. scirp.org The phytotoxicity is often observed as a greater inhibitory effect on root length than on stem length. frontiersin.org The germination process itself can lead to an increase in the phenolic content of seeds, which in turn can enhance antioxidant activities. nih.govresearchgate.netnih.gov Phthalic acid esters, which can be produced by plants, have also been reported to possess allelopathic and antimicrobial activities. nih.gov

Dose-Response Relationships and Synergistic Effects in Mixtures of Analogous Compounds

The phytotoxic effects of phenolic compounds are typically dose-dependent. nih.gov Low concentrations of some phytochemicals may even stimulate growth, a phenomenon known as hormesis, while higher concentrations lead to inhibition. mdpi.com A complete dose-response curve is essential for determining the appropriate concentration for studying the mode of action of a phytotoxic compound. mdpi.com When phenolic compounds are present in a mixture, their combined effect can be synergistic, meaning the total effect is greater than the sum of the individual effects. researchgate.net

In Vitro Antioxidant Properties

There is no published research available detailing the in vitro antioxidant properties of this compound.

Radical Scavenging Assays (e.g., DPPH, ABTS)

No studies were found that have evaluated the radical scavenging activity of this compound using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Consequently, there are no data tables of IC50 values or percentage inhibition to report.

Mechanisms of Antioxidant Action (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

In the absence of experimental data on its antioxidant activity, the specific mechanisms of action for this compound, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), have not been investigated or described in the scientific literature.

Other In Vitro Biological System Interactions

No research is publicly available that describes any other in vitro biological system interactions for this compound.

Molecular Mechanism of Action and Target Identification for 4 3 Methoxycarbonylphenyl 2 Methylphenol

Strategies for Macromolecular Target Elucidation.

The identification of the specific proteins that a small molecule interacts with is a key challenge in chemical biology and drug development. A multi-pronged approach, utilizing various complementary techniques, is often the most effective strategy for confident target elucidation. These methods can be broadly categorized into affinity-based, activity-based, and label-free techniques.

Affinity-Based Chemical Proteomics Approaches.

Affinity-based chemical proteomics is a powerful method for identifying the binding partners of a small molecule. This technique relies on the principle of using a modified version of the compound of interest to "pull out" its interacting proteins from a complex biological sample, such as a cell lysate.

To apply this to 4-(3-Methoxycarbonylphenyl)-2-methylphenol, a chemical probe would first be synthesized. This involves modifying the parent compound to include a linker arm and a reporter tag, such as biotin (B1667282). Crucially, this modification must be done at a position on the molecule that does not interfere with its binding to its protein target(s). The probe is then incubated with a proteome source. The probe-protein complexes are subsequently captured using an affinity matrix (e.g., streptavidin beads if biotin is the tag). After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry.

Table 1: Key Steps in Affinity-Based Chemical Proteomics for this compound

| Step | Description | Purpose |

| Probe Synthesis | Synthesize a derivative of this compound containing a linker and an affinity tag (e.g., biotin). | To create a tool for capturing binding partners. |

| Incubation | The probe is incubated with a cell lysate or tissue homogenate. | To allow the probe to bind to its target proteins. |

| Affinity Capture | The probe-protein complexes are captured on an affinity matrix (e.g., streptavidin-coated beads). | To isolate the target proteins from the rest of the proteome. |

| Elution & Digestion | Bound proteins are washed to remove non-specific binders, then eluted and digested into peptides. | To prepare the captured proteins for mass spectrometry analysis. |

| Mass Spectrometry | The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the sequences and thus the identity of the captured proteins. |

| Data Analysis | Identified proteins are compared against control experiments to distinguish true interactors from non-specific binders. | To generate a list of high-confidence candidate targets. |

This approach can robustly identify direct binding partners of the compound.

Activity-Based Protein Profiling (ABPP).

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to study enzyme function directly in native biological systems. Unlike traditional proteomics which measures protein abundance, ABPP uses active site-directed chemical probes to measure the functional state of entire enzyme families. This method is particularly useful if this compound is suspected of targeting a specific class of enzymes by covalently modifying a residue in their active site.

An ABPP experiment for this compound would involve designing a probe that includes a reactive group ("warhead") that mimics the compound's binding mode and can form a covalent bond with the target, as well as a reporter tag for detection. A competitive ABPP format is often employed in drug discovery. In this setup, a biological system is pre-treated with this compound, followed by the addition of a broad-spectrum probe that targets a family of enzymes. If the compound binds to a member of this enzyme family, it will block the binding of the probe. The targets of the compound can then be identified by quantifying the reduction in probe labeling via techniques like gel electrophoresis or mass spectrometry.

Proteomic Profiling (e.g., 2D DIGE) for Protein Expression Changes.

While the previously mentioned methods focus on identifying direct binding partners, it is also crucial to understand the downstream cellular effects of a compound. Proteomic profiling techniques can reveal changes in the expression levels of proteins following treatment with this compound.

Fluorescence Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) is a well-established method for quantifying changes in protein expression between different samples on the same gel, which minimizes experimental variability. In this approach, protein extracts from a control sample and a compound-treated sample would be labeled with different fluorescent dyes (e.g., Cy3 and Cy5). The samples are then mixed and separated on a single 2D gel. The gel is scanned at different wavelengths to generate separate images for each dye. Software is used to quantify the relative abundance of each protein spot between the two conditions. Proteins that are significantly up- or down-regulated can then be excised from the gel and identified by mass spectrometry. These proteins are not necessarily direct targets but are part of the broader biological pathway affected by the compound.

Computational Approaches for Target Prediction and Validation

Computational target prediction is a cornerstone of modern drug development, utilizing the chemical structure of a molecule to forecast its biological targets. nih.gov This process significantly narrows the field of potential proteins for experimental validation. taylorfrancis.com

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. mdpi.com This simulation provides insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. jbcpm.com While the methodology for molecular docking is well-established and broadly applied to many compounds, specific docking studies, including predicted binding affinities and interaction profiles for this compound against specific protein targets, are not available in the reviewed literature.

Machine Learning Algorithms for Target Prioritization

Machine learning (ML) and deep learning models are increasingly used to predict the biological targets of small molecules by learning from large datasets of known drug-target interactions. chemrxiv.orgnih.gov These algorithms can identify complex patterns in chemical structures and bioactivity data to prioritize the most likely protein targets for a novel compound, thereby accelerating target identification. biorxiv.orgmdpi.com Such approaches can handle vast chemical and biological data spaces, offering a powerful tool for generating hypotheses and guiding experimental work. scispace.com However, there are no specific published studies detailing the application of ML algorithms to prioritize biological targets for this compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. nih.gov These models can be generated based on the structure of a known ligand-target complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). mdpi.comresearchgate.net A pharmacophore model serves as a 3D query to screen large compound databases for novel molecules with potential activity. nih.gov No dedicated pharmacophore models derived from or for this compound have been described in the available research.

Deconvolution of Polypharmacology and Off-Target Interactions

Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can be responsible for both its therapeutic efficacy and adverse effects. researchgate.net Computational methods are crucial for predicting these "off-target" interactions early in the drug discovery pipeline. Understanding a compound's polypharmacological profile is essential for a complete assessment of its potential as a therapeutic agent. At present, specific computational studies aimed at deconvoluting the polypharmacology and identifying potential off-target interactions for this compound are absent from the scientific literature.

Future Directions and Emerging Research Avenues for 4 3 Methoxycarbonylphenyl 2 Methylphenol Research

Advanced Synthetic Methodologies and Sustainable Synthesis

The synthesis of functionalized biphenyls is central to exploring their therapeutic potential. While classical methods like the Suzuki-Miyaura and Ullmann couplings are effective, future research will focus on developing more advanced, efficient, and environmentally sustainable synthetic routes. nih.govrsc.orgmdpi.com

Key Research Avenues:

Green Chemistry Approaches: Emphasis will be placed on minimizing waste and avoiding hazardous reagents. This includes the use of greener solvents (like water or deep eutectic solvents), employing recyclable heterogeneous catalysts (such as palladium nanoparticles on supports like graphene), and using alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. mdpi.commdpi.commdpi.comresearchgate.net

Catalyst Innovation: Development of novel catalytic systems is a priority. This includes using cost-effective and less toxic metals like nickel or copper as alternatives to palladium. mdpi.com Ligand-free systems and catalysts that are active at room temperature can further enhance the sustainability of biphenyl (B1667301) synthesis. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting cross-coupling reactions to flow systems can lead to higher yields, better purity, and more efficient production of 4-(3-Methoxycarbonylphenyl)-2-methylphenol and its analogs.

C-H Activation: Direct C-H arylation represents a more atom-economical approach to biphenyl synthesis, as it avoids the need for pre-functionalized starting materials like organoboranes or halides. organic-chemistry.org Future work could explore the regioselective C-H functionalization of phenol (B47542) and methyl benzoate (B1203000) precursors to streamline the synthesis.

Below is a table summarizing potential sustainable synthesis strategies.

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Suzuki Coupling | Use of microwave irradiation as an energy source. | Reduced reaction times, higher yields, lower solvent volume. | mdpi.com |

| Heterogeneous Catalysis | Palladium nanoparticles supported on materials like graphene or fullerene. | Catalyst is easily recoverable and reusable, reducing metal waste. | mdpi.comresearchgate.net |

| Ligand-Free Ullmann Coupling | Palladium-catalyzed reaction using hydrazine (B178648) hydrate (B1144303) as a reducing agent. | Avoids the use of expensive and often toxic phosphine (B1218219) ligands; mild reaction conditions. | rsc.org |

| Electrochemical Synthesis | Anodic coupling of phenolic precursors. | Transition-metal-free, high atom economy, reduced waste. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be powerfully applied to the this compound scaffold to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Key Research Avenues:

Generative Models: AI algorithms can generate novel molecular structures based on the core biphenyl scaffold. By training these models on large datasets of known active compounds, it is possible to create virtual libraries of new derivatives of this compound with a high probability of desired biological activity.

Predictive Modeling (3D-QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of biphenyl analogs with their biological activity. researchgate.net ML algorithms can build sophisticated models to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis.

In Silico ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds early in the discovery process is crucial. ML models can be trained to predict these properties for virtual analogs, helping to eliminate candidates with unfavorable profiles before committing resources to their synthesis. biointerfaceresearch.com

Molecular Docking and Dynamics: AI can enhance molecular docking simulations to predict how different analogs of this compound bind to specific protein targets. researchgate.netbiointerfaceresearch.com Molecular dynamics simulations can further elucidate the stability and key interactions of the ligand-protein complex over time, providing insights for rational drug design. nih.govchemrxiv.org

Exploration of Novel In Vitro Biological Activities and Therapeutic Applications

The biphenyl chemical scaffold is known to exhibit a wide spectrum of biological activities. ajgreenchem.comresearchgate.net A systematic and broad-based in vitro screening of this compound and a library of its derivatives could uncover novel therapeutic applications.

Key Research Avenues:

Anticancer Screening: Biphenyl derivatives have shown promise as anticancer agents. ajgreenchem.comresearchgate.net Future research should involve screening against diverse panels of cancer cell lines, including those resistant to current therapies. Specific targets could include protein kinases, which are often dysregulated in cancer and are known targets for biphenyl-containing drugs. researchgate.net

Antimicrobial and Antifungal Activity: Given the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Biphenyl carboxylic acid esters have demonstrated antifungal activity against pathogenic Candida species. jocpr.com24chemicalresearch.com Screening against a broad range of bacteria and fungi, including multidrug-resistant strains, is a promising direction. 24chemicalresearch.com

Anti-inflammatory and Enzyme Inhibition: Many existing anti-inflammatory drugs feature a biphenyl core. ajgreenchem.comresearchgate.net The compound and its analogs could be tested in assays for key inflammatory mediators and enzymes, such as cyclooxygenases (COX) or tyrosinase, an enzyme involved in pigmentation. plos.org

Neurological and Metabolic Disorders: Substituted biphenyls have been explored as ligands for various receptors, including those involved in neurological and metabolic diseases. nih.govelsevierpure.com Screening against targets like serotonin (B10506) receptors or bombesin (B8815690) receptors could reveal unexpected activities relevant to conditions such as depression or obesity. nih.govelsevierpure.com

The table below outlines potential biological targets for screening.

| Therapeutic Area | Potential Molecular Target(s) | Rationale | Reference |

|---|---|---|---|

| Oncology | EGFR Tyrosine Kinase, p38α MAP kinase | Biphenyls are known kinase inhibitors; allosteric inhibition is a promising strategy. | researchgate.netresearchgate.net |

| Infectious Diseases | Fungal cell wall/membrane components | Biphenyl esters have shown activity against pathogenic Candida species. | jocpr.com |

| Inflammation | Tyrosinase, Cyclooxygenase (COX) | Biphenyl esters can act as tyrosinase inhibitors; the core is common in NSAIDs. | plos.org |

| Neurology | 5-HT7 Receptor | Biphenyl-arylpiperazine scaffolds show high affinity for serotonin receptors. | elsevierpure.com |

Deepening Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with its biological targets at the molecular level is essential for rational drug design and optimization. A combination of computational and biophysical techniques can provide this critical insight.

Key Research Avenues:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs where each functional group (methyl, hydroxyl, methoxycarbonyl) is systematically modified or repositioned will be crucial. Correlating these structural changes with biological activity will delineate the key features required for target engagement. nih.govwikipedia.org For instance, studies on other biphenyls show that ortho-substituents can significantly impact the molecule's conformation and biological activity due to steric hindrance. nih.gov

Biophysical Interaction Analysis: A suite of biophysical methods can be employed to characterize the binding event. biophysics.org Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity (K D ), kinetics, and thermodynamics, confirming direct interaction with a target protein. researchgate.netfrontiersin.orgnii.ac.jpnih.gov

X-ray Crystallography: Obtaining a crystal structure of the compound bound to its target protein would offer the most detailed, atomic-level view of the interaction. This information is invaluable for understanding the binding mode and guiding the design of more potent and selective analogs.

Computational Modeling: Advanced molecular docking and simulation studies can model the binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and its target. nih.govresearchgate.net These models can rationalize observed SAR data and predict the effects of structural modifications.

Development of Chemical Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound can serve as a scaffold for the development of chemical probes. mskcc.org These tool compounds are indispensable for studying biological systems, validating drug targets, and elucidating mechanisms of action. mskcc.org

Key Research Avenues:

Fluorescent Probes: By chemically attaching a fluorophore to the biphenyl scaffold, it is possible to create probes for use in fluorescence microscopy and other imaging applications. nih.govrsc.orgrsc.org Such probes could be used to visualize the subcellular localization of the compound or its target protein within living cells, providing insights into its biological function. The inherent fluorescence of some biphenyl structures can also be exploited and enhanced. rsc.org

Affinity-Based Probes: Incorporating a reactive group or a photo-activatable crosslinker into the molecule can create probes for target identification. These probes bind to their target protein and then form a covalent bond, allowing for the isolation and identification of the protein via techniques like mass spectrometry.

Biotinylated Probes: Adding a biotin (B1667282) tag to the molecule allows for its detection and isolation using streptavidin-based affinity purification. This is a common strategy for pull-down assays to confirm target engagement and identify binding partners in complex biological samples. mskcc.org